

Quercetin 3-Sulfate: Application Notes for Analytical Standards in Research

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Compound of Interest

Compound Name: Quercetin 3-sulfate

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Introduction

Quercetin, a flavonoid abundant in fruits and vegetables, is extensively metabolized in the human body following consumption. One of its primary plasma metabolites is **Quercetin 3-sulfate** (Q3S).^[1] This sulfated derivative exhibits enhanced solubility and bioavailability compared to its parent compound, quercetin.^[1] The biological activities of quercetin metabolites, including antioxidant and anti-inflammatory properties, are of significant interest in pharmacological studies.^{[1][2]} Accurate in-vitro and in-vivo research necessitates the use of well-characterized analytical standards of these metabolites. This document provides detailed application notes and protocols for the use of **Quercetin 3-sulfate** as an analytical standard in research settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Quercetin 3-sulfate** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate	[3]
Molecular Formula	C ₁₅ H ₁₀ O ₁₀ S	[3]
Molar Mass	382.30 g/mol	[4]
CAS Number	60889-05-6	[3]
Solubility	Enhanced solubility in aqueous solutions compared to quercetin. Soluble in DMSO and methanol.	[1][5]
pKa (strongest acidic)	-2.5 (predicted)	[6]

Experimental Protocols

Synthesis of Quercetin 3-Sulfate Standard

For research purposes where commercial standards are unavailable or for stable isotope labeling, chemical synthesis provides a reliable source of **Quercetin 3-sulfate**. A general method involves the reaction of quercetin with a sulfating agent.[7]

Materials:

- Quercetin
- Sulfur trioxide-N-triethylamine complex
- Dioxane, anhydrous
- Methanol
- Argon gas
- Water bath

- Rotary evaporator
- HPLC system for purification

Protocol:

- Dry quercetin by dissolving in dry pyridine and removing the solvent under vacuum using a rotary evaporator. Repeat this step twice.
- Dissolve the dried quercetin in anhydrous dioxane.
- Under an argon atmosphere, add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the quercetin solution.[\[7\]](#)
- Incubate the reaction mixture in a water bath at 40°C for 90 minutes.[\[7\]](#) The sulfated quercetin products will precipitate.
- Decant the dioxane and redissolve the precipitate in methanol.[\[7\]](#)
- Purify **Quercetin 3-sulfate** from the mixture of monosulfates and disulfates using preparative HPLC.
- Analyze the purified fractions by LC-MS and ¹H NMR to confirm the identity and purity of **Quercetin 3-sulfate**.[\[7\]](#) The synthesized standard should be at least 90% pure.[\[7\]](#)

Quantification of Quercetin 3-Sulfate in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the sensitive and selective quantification of **Quercetin 3-sulfate** in human plasma, a common matrix for pharmacokinetic studies.[\[8\]](#)[\[9\]](#)

a) Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

- Add 300 μ L of ice-cold methanol containing an appropriate internal standard (e.g., deuterated sakuranetin).[1][9]
- Vortex the mixture vigorously for 1 minute to precipitate proteins.[9]
- Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]
- Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
- Transfer the final supernatant to an LC autosampler vial for injection.

b) LC-MS/MS Analysis:

- HPLC System: A UHPLC system capable of high-pressure gradient elution.[8]
- Column: A C18 reversed-phase column (e.g., 10 cm length) is suitable for separation.[1]
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-10 min: 5-95% B (linear gradient)
 - 10-12 min: 95% B (hold)
 - 12-12.1 min: 95-5% B (linear gradient)
 - 12.1-15 min: 5% B (re-equilibration)

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
- Ionization Mode: Negative ESI[8]
- MRM Transitions:
 - **Quercetin 3-sulfate**: Precursor ion (m/z) 381.0 -> Product ion (m/z) 301.0 (loss of SO₃)
 - Internal Standard (example): To be determined based on the chosen standard.
- Data Analysis: Quantify **Quercetin 3-sulfate** by constructing a calibration curve using the analytical standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Quantitative Data Summary for LC-MS/MS Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Quercetin 3-sulfate	381.0	301.0	-20
Internal Standard	User Defined	User Defined	User Defined

Note: Collision energy should be optimized for the specific instrument used.

Stability and Storage

Proper storage of **Quercetin 3-sulfate** analytical standards is crucial to maintain their integrity.

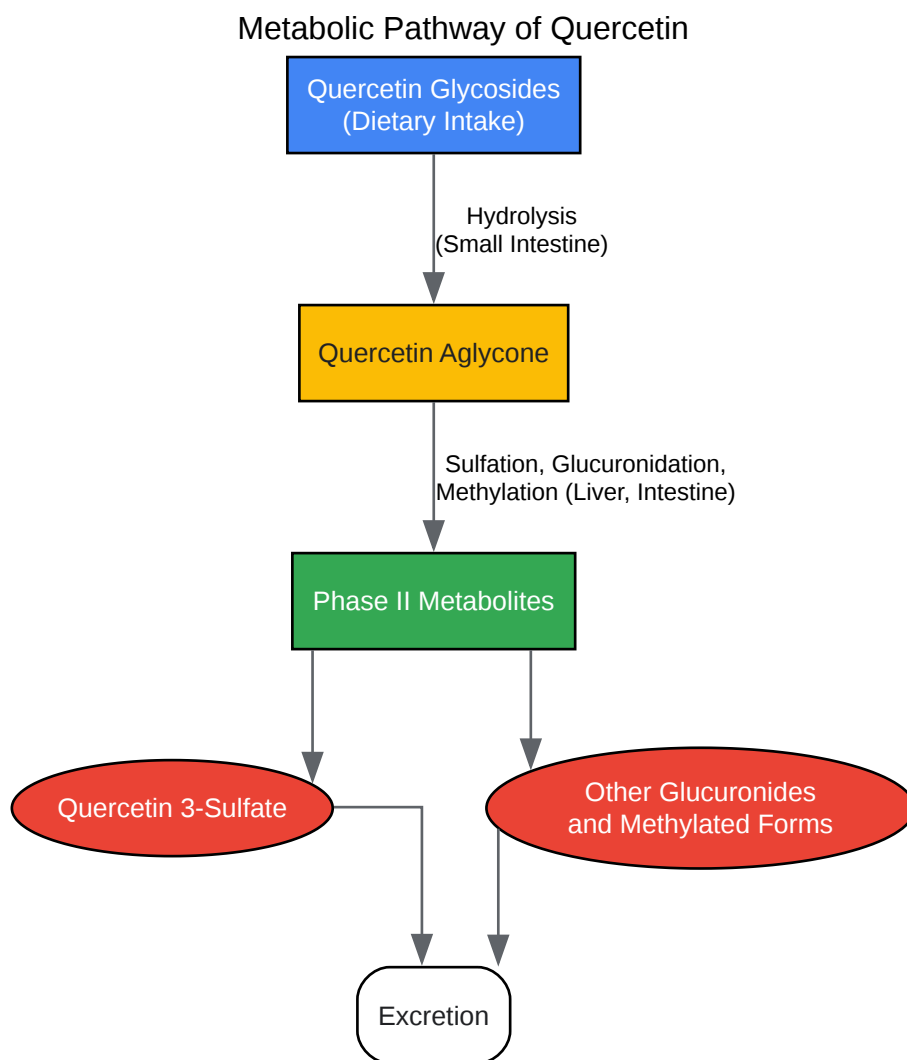
Condition	Recommendation
Solid Form	Store at -20°C in a desiccator.
In Solution (DMSO, Methanol)	Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in small aliquots to avoid freeze-thaw cycles.
pH Stability	Quercetin and its derivatives are more stable in acidic to neutral pH and degrade in alkaline conditions. [10] [11]
Temperature Stability	Degradation increases with higher temperatures. [10] [11]

Biological Activity and Signaling Pathways

While much of the research has focused on quercetin, its metabolites, including **Quercetin 3-sulfate**, are also biologically active and contribute to its overall health effects.[\[2\]](#) Quercetin and its derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Visualizations

Metabolic Pathway of Quercetin

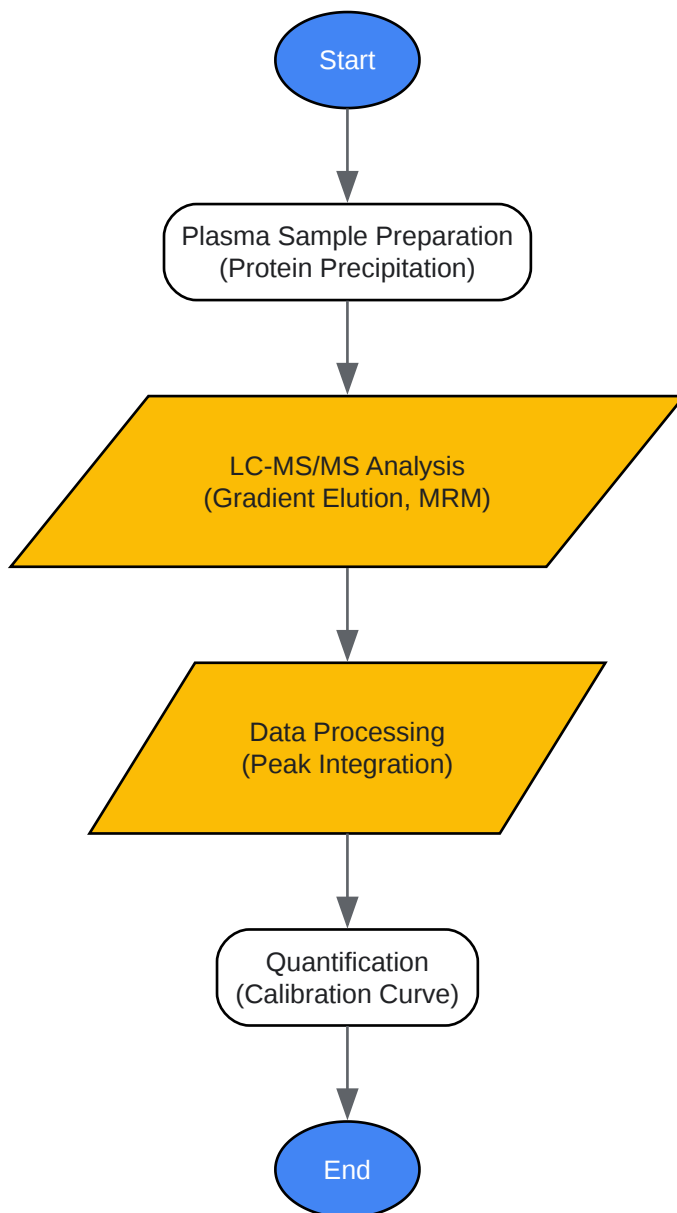


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Caption: Metabolic conversion of dietary quercetin glycosides to **Quercetin 3-sulfate**.

Experimental Workflow for Quantification

Workflow for Quercetin 3-Sulfate Quantification

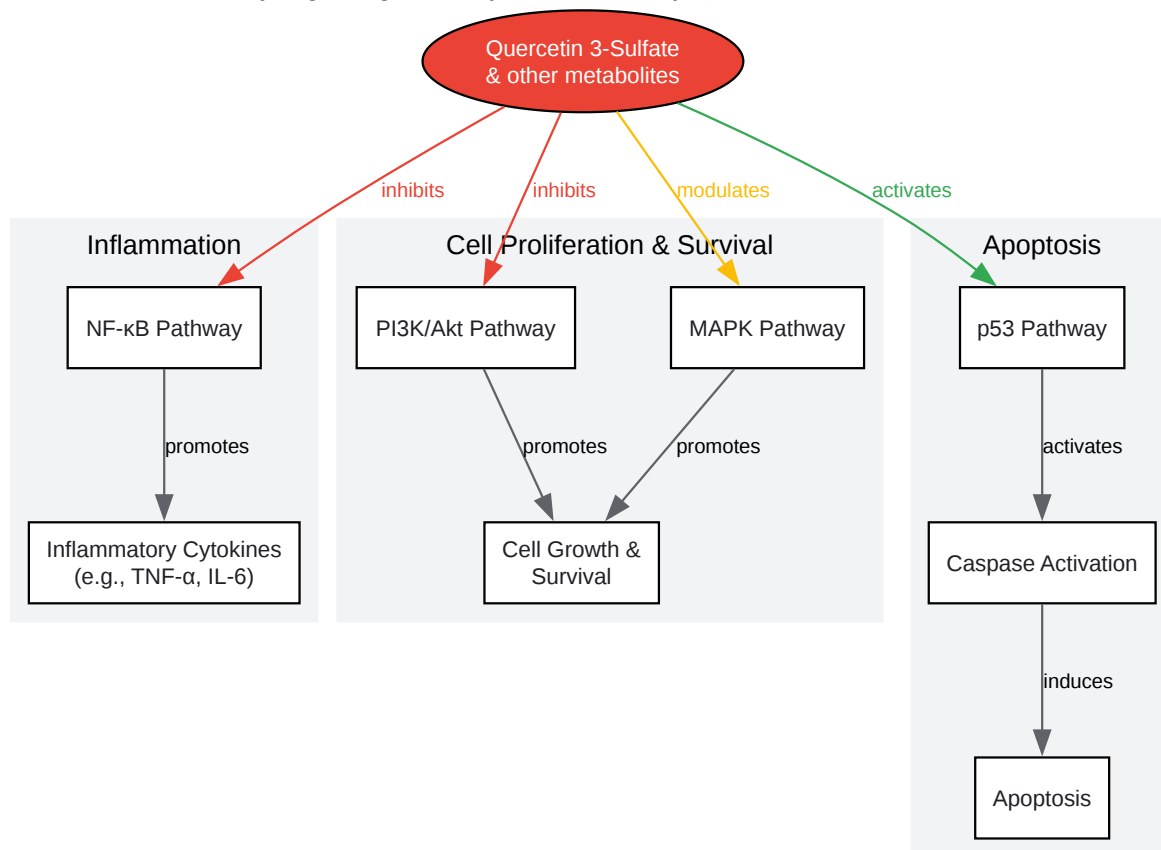


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Caption: General workflow for the quantification of **Quercetin 3-sulfate** in plasma.

Signaling Pathways Modulated by Quercetin and its Metabolites

Key Signaling Pathways Modulated by Quercetin Metabolites



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